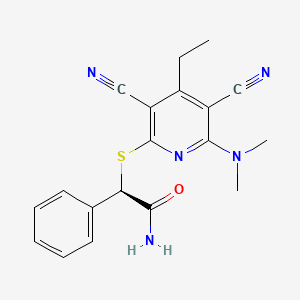
2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized by various methods. For example, they can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Another method involves the treatment of 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions. For instance, thermolysis of 2,5-dimercapto-1,3,4-thiadiazole gives HNCS, CS2, and HCN .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole, have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .
Antifungal Applications
Some 1,3,4-thiadiazole derivatives of glucosides, which could include 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole, have shown good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans .
Antibacterial Activities
1,3,4-Thiadiazole derivatives have also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
Anti-inflammatory Agents
1,3,4-Thiadiazole derivatives have been found to have anti-inflammatory properties . This suggests that 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole could potentially be used in the treatment of inflammation.
Anticancer Agents
1,3,4-Thiadiazole derivatives have shown extensive biological activities, including anticancer properties . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Antihypertensive Agents
1,3,4-Thiadiazole derivatives have been found to have antihypertensive properties . This suggests that 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole could potentially be used in the treatment of hypertension.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
1,3,4-Thiadiazole derivatives have shown potential in various fields, including medicinal chemistry. They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, future research could focus on exploring these properties further and developing new derivatives with improved activity and less toxicity .
Eigenschaften
IUPAC Name |
2-cyclobutyloxy-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-8-9-7(11-5)10-6-3-2-4-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCKQEQIYBJCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

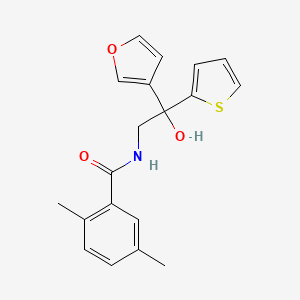
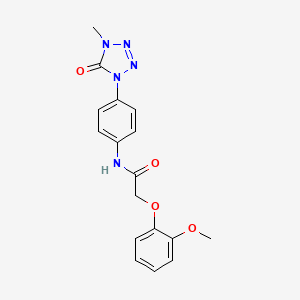
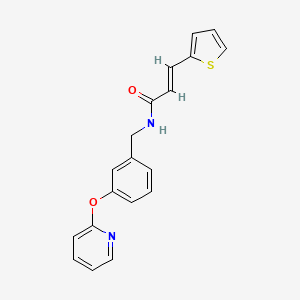
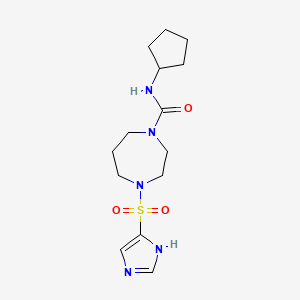
![Methyl [(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio]acetate](/img/structure/B2732867.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride](/img/structure/B2732868.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B2732869.png)
![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2732870.png)
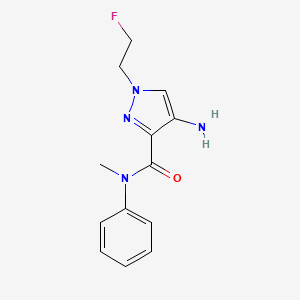
![2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid](/img/structure/B2732872.png)
![Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate](/img/structure/B2732873.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2732876.png)
![(Z)-ethyl 2-((1-naphthoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2732877.png)
